

Application Notes and Protocols: Rat Pica Model for Nausea Assessment with Casopitant

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Compound of Interest

Compound Name: Casopitant Mesylate

Cat. No.: B029931

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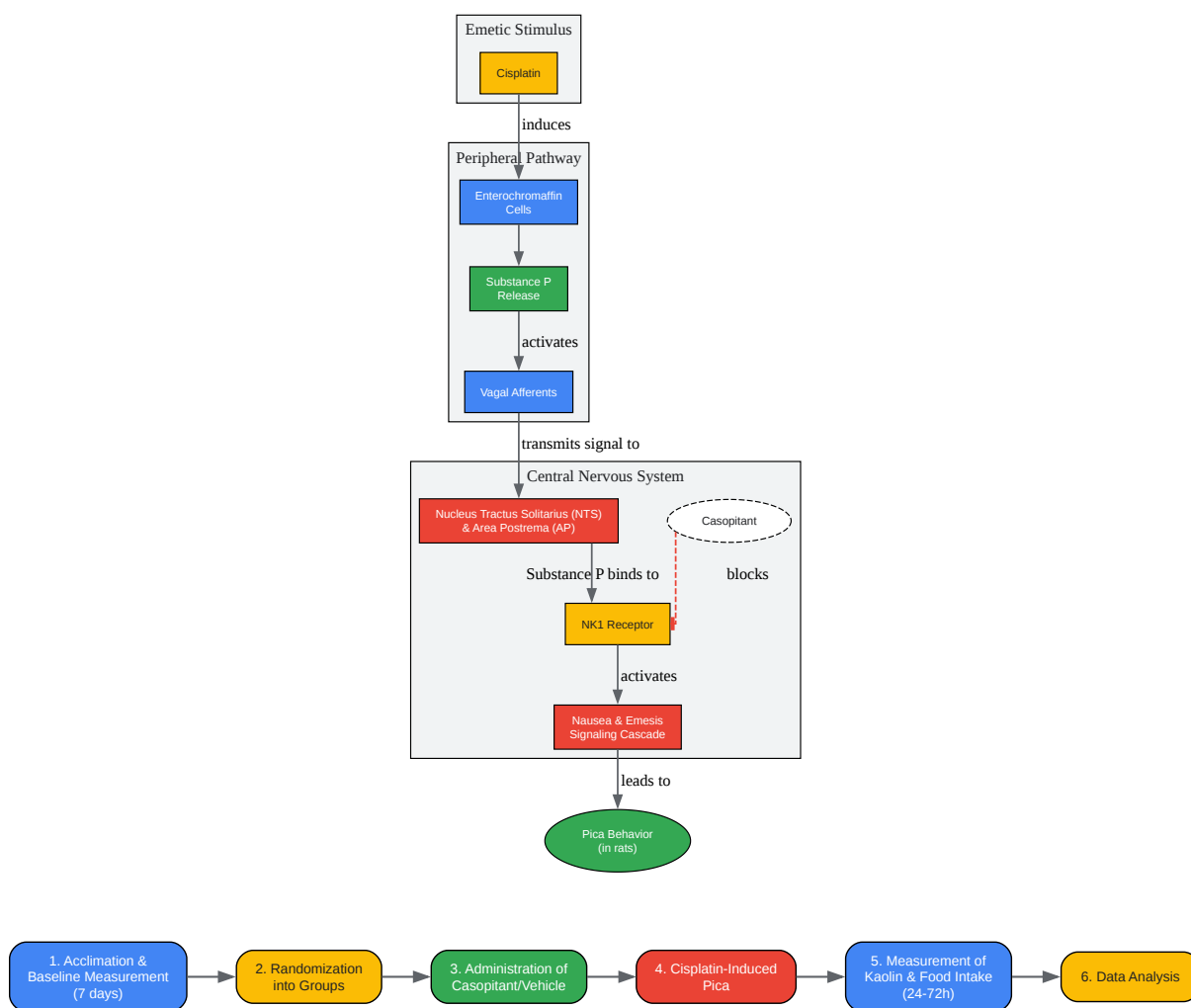
Introduction

The assessment of nausea in preclinical animal models is a significant challenge in the development of new antiemetic therapies. Rodents, such as rats, do not possess the physiological reflex of vomiting. However, they exhibit a behavior known as "pica," the consumption of non-nutritive substances like kaolin clay, in response to emetic stimuli. This behavior is widely accepted as an analogue to nausea and vomiting in humans, making the rat pica model a valuable tool for the evaluation of anti-nausea and antiemetic drug candidates.[1]
[2]

Casopitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[3] The NK1 receptor is the primary receptor for Substance P, a neuropeptide implicated in the central and peripheral pathways of nausea and emesis.[4][5] By blocking the action of Substance P, NK1 receptor antagonists like Casopitant can effectively mitigate chemotherapy-induced nausea and vomiting (CINV). This document provides detailed application notes and protocols for utilizing the rat pica model to assess the efficacy of Casopitant.

Signaling Pathway of Nausea and the Role of Casopitant

Chemotherapeutic agents like cisplatin can induce the release of various neurotransmitters, including Substance P, in both the gastrointestinal tract and the brainstem. Substance P then binds to NK1 receptors in key areas of the brain that control the emetic reflex, such as the nucleus tractus solitarius (NTS) and the area postrema.[6][7] This binding initiates a signaling cascade that leads to the sensations of nausea and the act of vomiting. Casopitant, as an NK1 receptor antagonist, competitively binds to these receptors, thereby preventing Substance P from exerting its effects and suppressing the emetic response.[5]



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